![molecular formula C16H12N2O4 B2826472 (5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1207048-25-6](/img/structure/B2826472.png)
(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalytic multicomponent protocol has been developed to form dihydropyridine-3-carboxylates from terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi .Molecular Structure Analysis
The molecular structure of “(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate” consists of a phenylisoxazole ring attached to a dihydropyridine ring via a methylene bridge. The dihydropyridine ring is substituted with a carboxylate group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available data, similar compounds such as dihydropyridines have been studied extensively. They are known to undergo a variety of reactions, including nucleophilic additions and electrophilic cyclizations .Scientific Research Applications
- Application : Parecoxib sodium is a potent and selective inhibitor of COX-2, an enzyme involved in inflammation and pain pathways. It is administered parenterally (intravenously or intramuscularly) and used for pain management, particularly in postoperative settings .
- Application : Researchers have synthesized and evaluated analogs containing isoxazole rings for their anticonvulsant activities. These compounds were tested using the maximal electroshock seizure (MES) test, indicating their potential in managing seizures .
Cyclooxygenase-2 (COX-2) Inhibition
Anticonvulsant Properties
Future Directions
The future directions for research on “(5-Phenylisoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential pharmaceutical applications. Given the diverse applications of related compounds, there is potential for significant advancements in this field .
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-7-6-12(9-17-15)16(20)21-10-13-8-14(22-18-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIELWUHSKSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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